An In-Depth Technical Guide to the Chemical Properties of 2-tert-Butylbenzoic Acid
An In-Depth Technical Guide to the Chemical Properties of 2-tert-Butylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butylbenzoic acid, an aromatic carboxylic acid, serves as a significant building block in organic synthesis and holds relevance in various research and development sectors, including pharmaceuticals. Its unique structural feature, a bulky tert-butyl group positioned ortho to the carboxylic acid moiety, imparts distinct chemical and physical properties that influence its reactivity and potential applications. This technical guide provides a comprehensive overview of the core chemical properties of 2-tert-butylbenzoic acid, detailed experimental protocols for its synthesis and key reactions, and a thorough analysis of its spectroscopic characterization.
Chemical and Physical Properties
The physical and chemical properties of 2-tert-butylbenzoic acid are summarized in the tables below, providing a ready reference for laboratory applications.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molar Mass | 178.23 g/mol | [1] |
| Appearance | Colorless to pale yellow crystal or crystalline powder | [2] |
| Melting Point | 74.55 °C | [2] |
| Boiling Point | 304.71 °C (estimate) | [2] |
| Flash Point | 135.1 °C | [2] |
| pKa | 3.54 (at 25 °C) | [2] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference |
| Water | Insoluble | [2] |
| Alcohols | Soluble | [2] |
| Ethers | Soluble | [2] |
| Chlorinated Hydrocarbons | Soluble | [2] |
| Chloroform | Slightly Soluble | [2] |
Synthesis and Purification
Synthesis via Grignard Reaction
A common and effective method for the synthesis of 2-tert-butylbenzoic acid involves the Grignard reaction, starting from 2-bromotoluene. This multi-step process is outlined below.
Caption: Synthesis of 2-tert-Butylbenzoic Acid via Grignard Reaction.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3][4]
-
Carbonation: The Grignard reagent solution is cooled in an ice bath and then slowly poured over an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring.[3]
-
Workup: After the excess dry ice has sublimed, the reaction mixture is treated with dilute hydrochloric acid to protonate the carboxylate salt.[3] The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-tert-butylbenzoic acid.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.
Experimental Protocol:
-
Solvent Selection: A suitable solvent system is a mixture of ethanol and water.
-
Dissolution: The crude 2-tert-butylbenzoic acid is dissolved in a minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.
-
Hot Filtration: The hot solution is filtered through a fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Water is slowly added to the hot filtrate until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum.
Chemical Reactivity and Key Experiments
The chemical reactivity of 2-tert-butylbenzoic acid is primarily dictated by the carboxylic acid functional group, though the ortho-tert-butyl group introduces significant steric hindrance.
Esterification
Esterification is a fundamental reaction of carboxylic acids. The Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, is a common method.
Caption: Fischer Esterification of 2-tert-Butylbenzoic Acid.
Experimental Protocol (Esterification with Ethanol):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2-tert-butylbenzoic acid (1.0 equivalent) is dissolved in an excess of absolute ethanol.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) is carefully added to the solution.[5]
-
Reflux: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or column chromatography.
Friedel-Crafts Acylation
2-tert-Butylbenzoic acid can be converted to its corresponding acyl chloride, which is a reactive species for Friedel-Crafts acylation reactions. The steric hindrance from the ortho-tert-butyl group can influence the choice of catalyst and reaction conditions.[6]
Caption: Friedel-Crafts Acylation using 2-tert-Butylbenzoyl Chloride.
Experimental Protocol (Acylation of Benzene):
-
Preparation of Acyl Chloride: 2-tert-Butylbenzoic acid is reacted with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to produce 2-tert-butylbenzoyl chloride. The excess thionyl chloride is removed by distillation.
-
Acylation Reaction: In a dry reaction vessel under an inert atmosphere, the aromatic substrate (e.g., benzene) is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7] The 2-tert-butylbenzoyl chloride is then added dropwise at a low temperature (e.g., 0 °C).[7]
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Workup: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting ketone is purified by distillation or column chromatography.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and characterization of 2-tert-butylbenzoic acid.
Table 3: Spectroscopic Data
| Technique | Key Features and Assignments |
| ¹H NMR | δ (ppm): ~1.4 (s, 9H, C(CH₃)₃), ~7.2-7.6 (m, 3H, Ar-H), ~7.8-8.0 (m, 1H, Ar-H ortho to COOH), ~11-12 (br s, 1H, COOH) |
| ¹³C NMR | δ (ppm): ~31 (C(CH₃)₃), ~35 (C(CH₃)₃), ~125-135 (Ar-C), ~170-175 (C=O) |
| FT-IR | ν (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~2960 (C-H stretch of t-butyl), ~1700 (strong, C=O stretch), ~1600, ~1460 (C=C aromatic ring stretches)[8][9] |
| Mass Spec. | m/z: 178 (M⁺), 163 ([M-CH₃]⁺), 121 ([M-C(CH₃)₃]⁺)[10] |
Note on Spectroscopic Data: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise peak positions in IR spectra, can vary depending on the solvent and concentration. The provided data represents typical values.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis, reactivity, and spectroscopic characterization of 2-tert-butylbenzoic acid. The presence of the sterically demanding tert-butyl group in the ortho position significantly influences its properties and reactivity, making it a unique and valuable compound in organic synthesis. The experimental protocols and tabulated data presented herein serve as a practical resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.
References
- 1. 2-Tert-butylbenzoic acid [webbook.nist.gov]
- 2. rsc.org [rsc.org]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. FTIR [terpconnect.umd.edu]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. PubChemLite - 2-(tert-butyl)benzoic acid (C11H14O2) [pubchemlite.lcsb.uni.lu]
